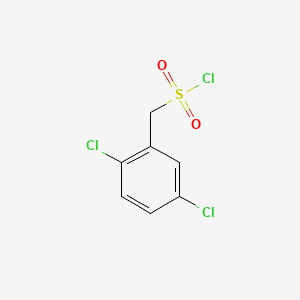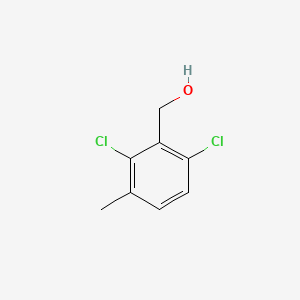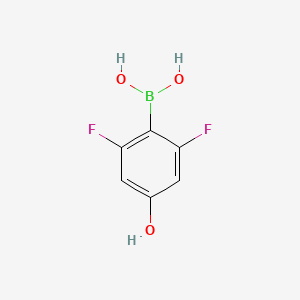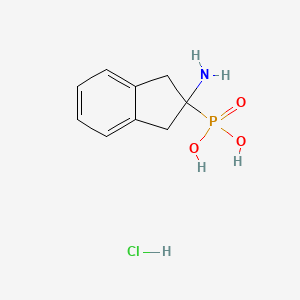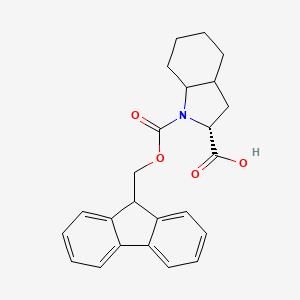
(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C24H25NO41. It has a molecular weight of 391.5 g/mol1. The IUPAC name is (2R)-1- [ (9H-fluoren-9-ylmethoxy)carbonyl]octahydro-1H-indole-2-carboxylic acid1.Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Chemical Reactions Analysis
I couldn’t find detailed information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 391.47 g/mol2. It’s stored in a sealed, dry environment at 2-8°C2. The purity of the compound is 95%2.Scientific Research Applications
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV) is recognized as a pivotal chemical produced entirely from biomass, demonstrating significant flexibility and diversity in drug synthesis due to its carbonyl and carboxyl functional groups. It plays a crucial role in reducing drug synthesis costs and simplifying synthesis steps, offering untapped potential in medicine, particularly in cancer treatment and medical materials. Notably, LEV derivatives can directly synthesize drugs or serve as linkers for pharmaceutical reagents, forming medicinally active functional groups such as indole and pyridazine (Zhang et al., 2021).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are highlighted for their flexibility and usage as precursors for various industrial chemicals. Their inhibitory impact on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, due to their potency as microbial inhibitors, underscores the need for metabolic engineering strategies to enhance microbial robustness against such acids (Jarboe et al., 2013).
Indole Synthesis in Organic Chemistry
The synthesis of indole alkaloids, which range from lysergic acid to vincristine, has long captivated chemists. Recent advances in indole synthesis methods have significantly contributed to organic chemistry, offering a framework for classifying all indole syntheses and facilitating the discovery of new approaches to the indole nucleus. This classification aids in understanding the historical and current state of indole synthesis strategies (Taber & Tirunahari, 2011).
Role of Carboxylic and Phenolic Groups in NOM Adsorption
The adsorption of natural organic matter (NOM) on minerals highlights the significant roles of carboxylic and phenolic groups. Studies suggest that the formation of outer-sphere complexes predominantly governs the adsorption of aromatic carboxylates, with phenolic groups enhancing the interaction strength with minerals like aluminium hydroxide. This interaction is vital for understanding organic matter adsorption and its implications for environmental science (Guan et al., 2006).
The Spin Label Amino Acid TOAC in Peptide Studies
The paramagnetic amino acid TOAC has found extensive applications in analyzing peptide backbone dynamics and secondary structure. Its incorporation into peptides, facilitated by EPR spectroscopy and other physical techniques, has enabled the study of peptide interactions with membranes, proteins, and nucleic acids, thereby advancing biophysical research (Schreier et al., 2012).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation2. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling2.
Future Directions
I couldn’t find specific information on the future directions of this compound.
Please note that this information might be incomplete or outdated, and it’s always a good idea to consult more specialized databases or literature for more detailed and up-to-date information.
properties
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15?,21?,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXLQHJZHITMW-IVKVDSSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C[C@@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719295 |
Source


|
| Record name | (2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid | |
CAS RN |
1217512-55-4 |
Source


|
| Record name | (2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)
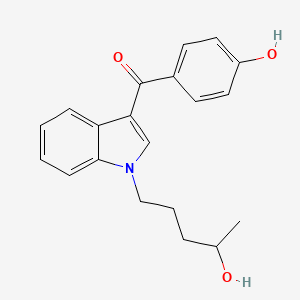
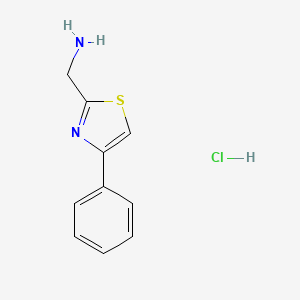
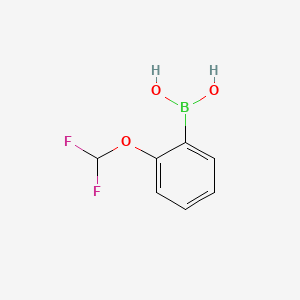
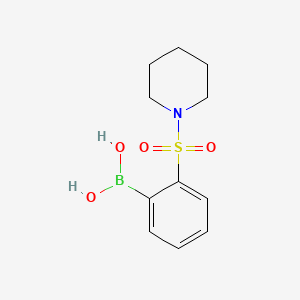
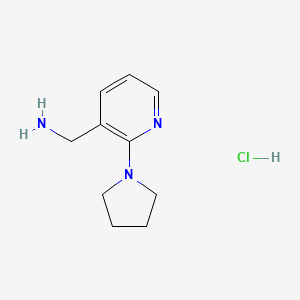
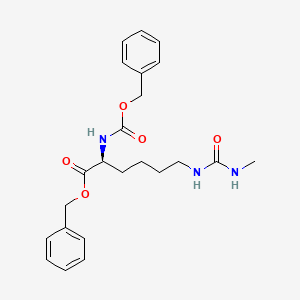
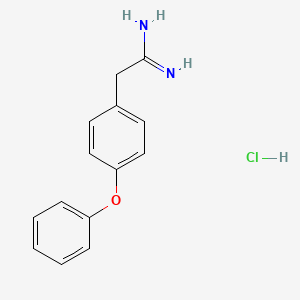
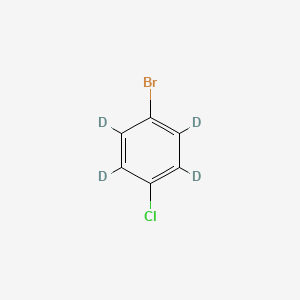
![Benzeneacetic acid, -alpha--[(1-oxohexyl)amino]-](/img/no-structure.png)
